1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride
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Overview
Description
1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aniline reacts with a suitable electrophile.
Formation of the Final Compound:
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: 1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the thiazole ring. This gives it distinct chemical and biological properties compared to other similar compounds. For example, the ethoxy group may enhance its lipophilicity, affecting its interaction with biological membranes and targets.
Properties
IUPAC Name |
1-[2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium-5-yl]ethanone;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c1-4-18-12-7-5-11(6-8-12)16-14-15-9(2)13(19-14)10(3)17;/h5-8H,4H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVGVFPPESLRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=[NH+]C(=C(S2)C(=O)C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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